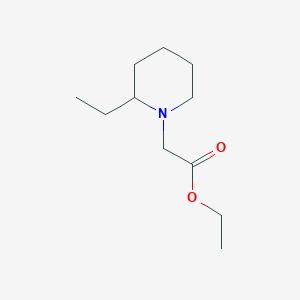

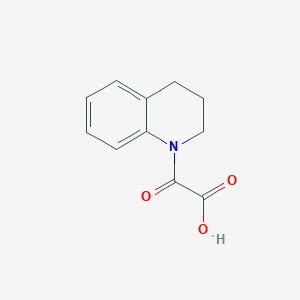

Ethyl (2-ethylpiperidin-1-yl)acetate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of ethyl acetate derivatives often involves the addition of functional groups to the ethyl acetate molecule. For instance, ethyl (tributylstannyl)acetate is used for the carboethoxymethylation of functionalized pyridines, leading to the formation of dihydropyridines, which are precursors for N-heterocycles . Similarly, ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate is synthesized with high regioselectivity and can be further reduced to (R)-N-protected homopipecolate using a chiral ruthenium catalyst . These examples demonstrate the versatility of ethyl acetate derivatives in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives can be determined using various analytical techniques. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, providing insights into the arrangement of atoms within the molecule . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved using X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Ethyl acetate derivatives participate in various chemical reactions. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation and cyclization reactions, followed by reduction . Additionally, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate were synthesized through a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives can be quite diverse. Ethyl acetate itself, when crystallized, exhibits a flat molecule with a trans conformation and a high degree of hidden disorder . The crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate shows several C–H···O intermolecular interactions resulting in a three-dimensional architecture, as revealed by Hirshfeld surface analysis . Derivatives such as ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate show solid-state fluorescence with emission maxima in the visible range, indicating potential applications in optical materials .

科研应用

Process Intensification in Ethyl Acetate Production

Ethyl acetate, a solvent extensively utilized in paints, coatings, resins, and inks, as well as a key ingredient in various fragrances and flavors, has been studied in the context of process intensification techniques. The review by Patil and Gnanasundaram (2020) delves into the ethyl acetate esterification process, comparing traditional methods with advanced techniques such as Reactive Distillation and Microwave Reactive Distillation. These process intensification methods offer several advantages, including overcoming chemical equilibrium limitations, energy savings, and economic benefits due to reduced capital investment (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

The ionic liquid 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) shows promise for industrial-scale use due to its ability to dissolve various biopolymers like cellulose and chitin. Ostadjoo et al. (2018) emphasize the urgent need to address the knowledge gaps regarding its toxicity and environmental impact to ensure safe and controlled utilization in industrial applications. The review highlights the need for comprehensive toxicity assessments of [C2mim][OAc] prior to its extensive use in technology (Ostadjoo et al., 2018).

Liquid Organic Hydrogen Carrier Systems

The use of ethyl acetate in Liquid Organic Hydrogen Carrier (LOHC) systems represents a novel application. Starting from bioethanol, it's possible to produce ethyl acetate and pure hydrogen in a single reaction step. Santacesaria et al. (2023) review the entire LOHC cycle, focusing on catalysts, operational conditions, and the feasibility of scaling up from laboratory to industrial plants. They highlight the advantages of using bioethanol and ethyl acetate in LOHC systems, including renewable resources, environmental and human safety, and high energetic efficiency, despite the relatively low hydrogen storage density (Santacesaria et al., 2023).

Safety And Hazards

未来方向

Piperidine derivatives, including EEPA, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like EEPA, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

性质

IUPAC Name |

ethyl 2-(2-ethylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)9-11(13)14-4-2/h10H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBPTLVGQAXZQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-ethylpiperidin-1-yl)acetate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327063.png)

acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)